molecular formula C13H15BN2O3 B1420416 N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide CAS No. 1073372-08-3

N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide

Cat. No. B1420416
M. Wt: 258.08 g/mol
InChI Key: PFLGLNOIHGMWPX-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide, also known as NCBD, is a recently developed synthetic compound that has been used in a variety of scientific research applications. NCBD is a amide derivative of a benzamide and is a member of the boronic acid family. NCBD has shown potential as a versatile compound for use in a variety of fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs), while not identical, share some chemical reasoning with the query compound, especially in terms of their potential for supramolecular self-assembly. BTAs have found significant applications in nanotechnology and polymer processing due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. Their versatile nature and wide accessibility have led to their use in various scientific disciplines, including the development of new materials and biomedical applications (Cantekin, T. D. de Greef, & A. Palmans, 2012).

Bioimaging and Disease Diagnosis

Research on amyloid imaging in Alzheimer's disease highlights the utility of complex compounds in medical diagnostics. Specific radioligands, including compounds with complex molecular structures, have been developed for PET imaging to measure amyloid deposits in the brain. This breakthrough technique facilitates the early detection of Alzheimer's disease and is instrumental in the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Pharmaceutical Applications and Drug Design

The discussion of metoclopramide in clinical use showcases the pharmaceutical applications of benzamides, a category to which the query compound is related. Metoclopramide is utilized for treating various types of vomiting and functional gastro-intestinal disorders, demonstrating the therapeutic potential of benzamide derivatives in medical treatment (Pinder et al., 2012).

Antimicrobial Agents

Monoterpenes like p-Cymene exhibit a range of biological activities, including antimicrobial effects. This research area is pertinent due to the urgent need for new antimicrobial substances to combat communicable diseases and antimicrobial resistance. The exploration of p-Cymene and its analogues underscores the potential of chemical compounds with specific functionalities for developing new antimicrobial agents (Marchese et al., 2017).

properties

IUPAC Name

N-(2-cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BN2O3/c15-7-1-8-16-13(17)11-3-5-12(6-4-11)14-18-9-2-10-19-14/h3-6H,1-2,8-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLGLNOIHGMWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C(=O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674609
Record name N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide

CAS RN

1073372-08-3
Record name N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073372-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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